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Introduction

Procyanidin C1 is a B-type proanthocyanidin, a trimer composed of three (-)-epicatechin units
linked by (4 — 8) bonds.[1] Found in various natural sources such as grape seeds, apples, and
cinnamon, it is a polyphenolic compound of significant interest for its potential therapeutic
applications. This technical guide provides an in-depth overview of the chemical structure,
properties, and biological activities of Procyanidin C1, along with detailed experimental
protocols for its isolation, synthesis, and analysis.

Chemical Structure and Properties

Procyanidin C1 is a complex flavonoid with a structure defined by the specific linkage of its
constituent epicatechin monomers. Its systematic IUPAC name is (2R,3R,4S)-2-(3,4-
dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trinydroxy-3,4-dihydro-2H-chromen-
8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-
dihydro-2H-chromene-3,5,7-triol.

Table 1: Chemical Identifiers and Properties of Procyanidin C1
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Property Value Reference
CAS Number 37064-30-5 [1]
Molecular Formula CasH3801s [1]
Molecular Weight 866.77 g/mol [2]
Appearance Solid [1]

Melting Point Not available

Boiling Point Not available

Soluble in methanol, ethanol,
Solubility DMSO, and dimethyl
formamide.
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Table 2: Spectral Data of Procyanidin C1
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Spectral Data

Value

Reference

1H NMR

A detailed *H NMR spectrum is
crucial for structural
confirmation. While a
complete, assigned spectrum
for Procyanidin C1 is not
readily available in all
literature, studies on
procyanidin derivatives provide
diagnostic parameters. Key
signals include those for the
aromatic protons of the A, B,
and E rings, as well as the

aliphatic protons of the C-rings.

[3]141[5]

13C NMR (150 MHz, CDs0D)

C-2:77.1,77.1,79.8; C-3:
73.0, 73.5, 66.9; C-4: 37.5,
37.4, 30.8; C-4a: 102.1, 101.5,
100.7; C-5: 156.6, 158.4,
156.9; C-6: 97.6, 96.3, 97.7; C-
7:157.3, 158.6, 156.9; C-8:
107.3, 96.7, 107.7, C-8a:
155.0, 158.0, 154.6; C-1"
132.6, 131.8, 132.2; C-2"
115.2, 115.4, 115.4; C-3"
145.9, 145.6, 146.0; C-4"
1455, 145.5, 145.6; C-5"
116.1, 116.1, 116.1,; C-6"
118.9,119.4, 119.2

[6]

Mass Spectrometry (ESI-MS)

[M-H]~ at m/z 865.2354.
Fragmentation yields
characteristic ions
corresponding to the loss of

epicatechin units.

[1]
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Experimental Protocols

Isolation and Purification from Natural Sources (Grape
Seed Extract)

This protocol outlines a general procedure for the isolation and purification of Procyanidin C1
from grape seed extract.[7][8][9][10][11][12]

1. Extraction:
Sample Preparation: Start with commercially available grape seed extract powder.
Solvent Extraction: Suspend the grape seed extract in a 70:30 (v/v) acetone/water solution.
Agitation: Stir the mixture at room temperature for 12-24 hours to ensure efficient extraction.
Filtration: Filter the mixture to remove insoluble material.
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
Lyophilization: Freeze-dry the aqueous remainder to obtain a crude procyanidin extract.

. Chromatographic Purification:
Low-Pressure Column Chromatography:
o Stationary Phase: Sephadex LH-20 or Toyopearl HW-40F resin.
o Mobile Phase: A stepwise gradient of methanol in water, followed by acetone in water.

o Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those
enriched in trimeric procyanidins.

Semi-Preparative High-Performance Liquid Chromatography (HPLC):
o Column: Areversed-phase C18 column is typically used.

o Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic or
acetic acid to improve peak shape. An example gradient is a linear gradient from 10% to
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60% acetonitrile over 40 minutes.

o Detection: UV detection at 280 nm.

o Fraction Collection: Collect the peak corresponding to the retention time of Procyanidin
C1, confirmed by analytical HPLC and mass spectrometry.

o Final Step: Lyophilize the collected fractions to obtain pure Procyanidin C1.
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Figure 1. Workflow for the isolation and purification of Procyanidin C1.

Chemical Synthesis

The chemical synthesis of Procyanidin C1 is a complex process involving the stereoselective
formation of interflavan linkages. A common strategy involves the TMSOTf-catalyzed
condensation of protected epicatechin monomers and dimers.[2][7][13][14][15]

1. Preparation of Building Blocks:
e Synthesize a protected (-)-epicatechin monomer that can act as an electrophile.

e Synthesize a protected (-)-epicatechin dimer that can act as a nucleophile. Protection of
hydroxyl groups (e.g., as benzyl ethers) is crucial to control the regioselectivity of the
condensation.

2. TMSOTf-Catalyzed Condensation:

o Dissolve the protected epicatechin dimer (nucleophile) and the protected epicatechin
monomer (electrophile) in an anhydrous solvent (e.g., dichloromethane) under an inert
atmosphere (e.g., argon).
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Cool the reaction mixture to a low temperature (e.g., -78 °C).

Add trimethylsilyl trifluoromethanesulfonate (TMSOT() dropwise to catalyze the condensation
reaction.

Allow the reaction to proceed for a specified time, monitoring the progress by TLC.
. Deprotection:
Quench the reaction and purify the resulting protected trimer by column chromatography.

Remove the protecting groups (e.g., by hydrogenolysis using Pd/C for benzyl ethers) to yield
Procyanidin C1.

. Purification:

Purify the final product using semi-preparative HPLC as described in the isolation protocol.
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Chemical Synthesis

[Protected Epicatechin Monomer (Electrophile)) [Protected Epicatechin Dimer (Nucleophile))
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Figure 2. General workflow for the chemical synthesis of Procyanidin C1.

Biological Activities and Signaling Pathways

Procyanidin C1 exhibits a range of biological activities, including anti-inflammatory,
antioxidant, and neuroprotective effects. These activities are mediated through its interaction
with several key signaling pathways.

Anti-inflammatory Effects: Inhibition of MAPK and NF-
KB Signaling

Procyanidin C1 has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-
Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.
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Experimental Protocol: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol describes the analysis of p38 and JNK phosphorylation in macrophages (e.g.,
RAW 264.7) treated with Procyanidin C1 and stimulated with lipopolysaccharide (LPS).[16]
[17][18]

1. Cell Culture and Treatment:

e Culture RAW 264.7 cells to 80-90% confluency.

o Pre-treat cells with various concentrations of Procyanidin C1 for 1-2 hours.
o Stimulate the cells with LPS (e.g., 1 pg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

¢ Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
o Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

e Separate equal amounts of protein (e.g., 20-30 pg) on an SDS-PAGE gel and transfer to a
PVDF membrane.

¢ Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

¢ Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-
JNK, and total JNK overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

¢ Visualize the protein bands using an ECL detection system.
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Figure 3. Procyanidin C1 inhibits LPS-induced MAPK and NF-kB signaling.

Experimental Protocol: NF-kB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-kB.[19][20][21][22][23][24]
1. Cell Transfection and Treatment:

o Co-transfect HEK293T cells with an NF-kB luciferase reporter plasmid and a Renilla
luciferase control plasmid.

o After 24 hours, pre-treat the cells with Procyanidin C1 for 1-2 hours.

o Stimulate the cells with TNF-a (e.g., 10 ng/mL) for 6-8 hours.
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2. Luciferase Assay:

e Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase
reporter assay system.

o Normalize the firefly luciferase activity to the Renilla luciferase activity to control for
transfection efficiency and cell viability.

Neuroprotective Effects: Modulation of Bcl-2 Family
Proteins

Procyanidin C1 has been shown to exert neuroprotective effects by modulating the expression
of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2

This protocol is for assessing the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins in
neuronal cells (e.g., SH-SY5Y) following treatment with Procyanidin C1 and an apoptotic
stimulus.[6][25][26][27][28]

1. Cell Culture and Treatment:

e Culture SH-SY5Y cells to the desired confluency.

» Pre-treat cells with Procyanidin C1 for a specified time.

¢ Induce apoptosis using a relevant stimulus (e.g., MPP* for a Parkinson's disease model).
2. Protein Extraction and Western Blotting:

» Follow the same procedure as described for the MAPK Western blot analysis.

o Use primary antibodies specific for Bax and Bcl-2. A loading control such as (-actin or
GAPDH should also be used.

3. Densitometric Analysis:

Quantify the band intensities for Bax and Bcl-2 and normalize them to the loading control.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1209222?utm_src=pdf-body
https://www.benchchem.com/product/b1209222?utm_src=pdf-body
https://www.researchgate.net/figure/Western-blot-analysis-for-determination-of-BaxBcl-2-ratio-in-U87MG-cells-Treatments-24_fig4_6275148
https://www.researchgate.net/figure/Western-blotting-for-determination-of-BaxBcl-2-ratio-and-mitochondrial-release-of_fig4_26275169
https://www.researchgate.net/figure/The-ratio-of-Bax-to-Bcl-2-measured-by-Western-blot-analysis-Treatments-24-h-CTL-250_fig5_7179961
https://www.researchgate.net/figure/Western-blot-analysis-of-BAX-and-BCL-2-protein-levels-Western-blot-images-show-the_fig6_389990801
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815488/
https://www.benchchem.com/product/b1209222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
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Figure 4. Procyanidin C1 modulates the Bcl-2 family to inhibit apoptosis.

Conclusion

Procyanidin C1 is a multifaceted natural compound with significant potential for therapeutic
development. Its well-defined chemical structure and known biological activities, particularly its
anti-inflammatory and neuroprotective effects, make it a compelling target for further research.
This technical guide provides a solid foundation for scientists and researchers to explore the
properties and applications of Procyanidin C1. The detailed protocols and signaling pathway
diagrams offer practical tools for designing and executing experiments to further elucidate the
mechanisms of action and therapeutic potential of this promising molecule. Further research to
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refine and optimize the experimental protocols presented here is encouraged to advance our
understanding of Procyanidin C1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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